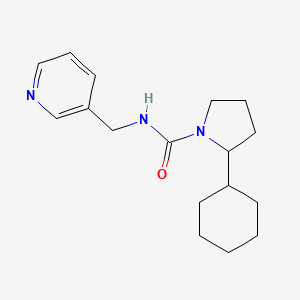![molecular formula C15H11ClN2O B7527941 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one, also known as IQ-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in development and homeostasis, and its dysregulation has been implicated in a variety of diseases, including cancer and osteoporosis.
作用機序
The mechanism of action of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF. This interaction is crucial for the activation of Wnt target genes, which play a role in cell proliferation and survival. By inhibiting this interaction, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one suppresses the activity of the Wnt/β-catenin pathway and leads to the downregulation of Wnt target genes.
Biochemical and Physiological Effects:
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one can suppress tumor growth and metastasis in animal models of cancer. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to promote osteoblast differentiation and bone formation, suggesting that it may have potential therapeutic applications for osteoporosis.
実験室実験の利点と制限
One of the main advantages of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its selectivity for the Wnt/β-catenin pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.
One of the limitations of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its relatively low potency compared to other Wnt inhibitors. This may limit its efficacy in certain experimental settings. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one in scientific research. One area of interest is the role of the Wnt/β-catenin pathway in stem cell biology. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to inhibit the self-renewal of cancer stem cells, suggesting that it may have potential applications in the field of regenerative medicine. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one may have therapeutic applications in the treatment of other diseases, such as Alzheimer's disease, where the Wnt/β-catenin pathway has been implicated.
Conclusion:
In conclusion, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is a small molecule inhibitor that has been widely used in scientific research to selectively inhibit the Wnt/β-catenin signaling pathway. Its mechanism of action involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF, leading to the downregulation of Wnt target genes. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has several advantages and limitations for lab experiments, and its future directions include the study of its role in stem cell biology and the development of therapeutic applications for other diseases.
合成法
The synthesis of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves a series of chemical reactions starting from 8-chloroquinoline-2-carbaldehyde and 2-pyridinemethanol. The final product is obtained through a multi-step process that includes condensation, reduction, and cyclization reactions. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been widely used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes. This pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development of cancer and other diseases. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to selectively inhibit the Wnt/β-catenin pathway by targeting the interaction between β-catenin and the transcription factor TCF/LEF. This inhibition leads to the downregulation of Wnt target genes and the suppression of cell proliferation and survival.
特性
IUPAC Name |
1-[(7-chloroquinolin-8-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-6-11-4-3-8-17-15(11)12(13)10-18-9-2-1-5-14(18)19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKQVPOYXQUKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=C(C=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
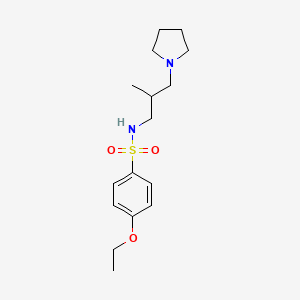
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
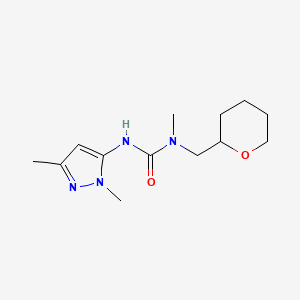
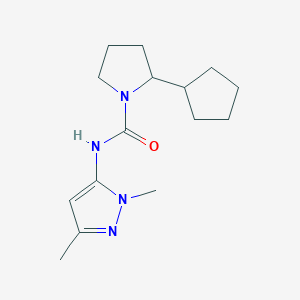
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
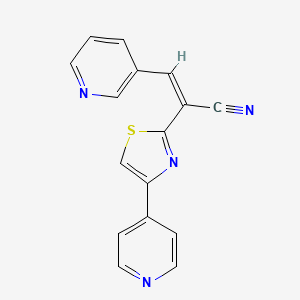
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)
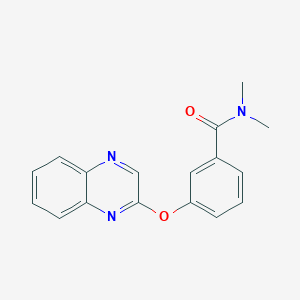
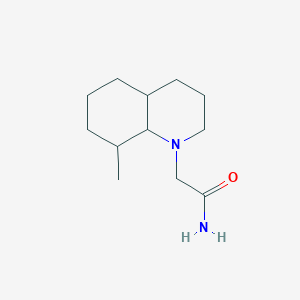
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
